Butanamide, N-(4-hydroxyphenyl)-3-oxo-
Description
Butanamide, N-(4-hydroxyphenyl)-3-oxo- (IUPAC: 3-oxo-N-(4-hydroxyphenyl)butanamide) is a substituted amide featuring a 4-hydroxyphenyl group attached to the nitrogen of a 3-oxobutanamide backbone. This compound is part of a broader class of N-aryl-3-oxobutanamides, which are studied for their diverse biological activities, including anti-inflammatory and enzyme-inhibitory properties. Key features include:
Structure
2D Structure
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)6-10(14)11-8-2-4-9(13)5-3-8/h2-5,13H,6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAABKLXDAWWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172770 | |
| Record name | Butanamide, N-(4-hydroxyphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19213-10-6 | |
| Record name | Butanamide, N-(4-hydroxyphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-(4-hydroxyphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Hydroxyphenyl)-3-oxobutanamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of ammonia or an amine to form the desired amide. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of N-(4-Hydroxyphenyl)-3-oxobutanamide often involves multi-step processes that ensure high yield and purity. One-pot synthesis methods using palladium-catalyzed reductive carbonylation of nitrobenzene have been explored to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-3-oxobutanamide involves its interaction with various molecular targets. For instance, it can inhibit the growth of cancer cells by inducing apoptosis through both retinoid-receptor-dependent and independent pathways . It also accumulates in fatty tissues, which may enhance its effectiveness against certain types of cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Ring
The biological and physicochemical properties of N-aryl-3-oxobutanamides are highly influenced by substituents on the phenyl ring. Below is a comparative analysis:
Key Observations :
- Electron-donating groups (e.g., -OCH₃) : Improve solubility and may modulate metabolic stability .
- Hydroxyl group (-OH) : Facilitates hydrogen bonding, critical for interactions with biological targets (e.g., enzymes or receptors) .
Anti-Inflammatory Effects
- N-(4-Hydroxyphenyl)acyltyramine derivatives : Compounds with 4-hydroxyphenyl groups (e.g., compound 4 from ) exhibited significant anti-inflammatory activity (IC₅₀ < 17.21 μM) via inhibition of pro-inflammatory cytokines .
- N-(4-Hydroxyphenyl)maleimide (13): Demonstrated inhibitory activity against monoacylglycerol lipase (MGL) (IC₅₀ = 12.9 μM), suggesting a role in neurological disorders .
Antiparasitic Activity
- 3-Oxo butanamide derivatives : Shown to inhibit Leishmania major promastigotes through mechanisms involving imine intermediates and cyclization reactions .
Antioxidant Potential
Stability Challenges
- Tautomerism: The 3-oxo group can undergo keto-enol tautomerism, affecting reactivity and interactions .
- Oxidative degradation : Hydroxyphenyl derivatives are prone to oxidation, necessitating stabilizers in formulations .
Biological Activity
Butanamide, N-(4-hydroxyphenyl)-3-oxo-, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Butanamide, N-(4-hydroxyphenyl)-3-oxo- has a molecular formula of C10H11NO2 and a molecular weight of approximately 177.19 g/mol. Its structure features a butanamide backbone with a ketone functional group and a hydroxyphenyl substituent, which contributes to its reactivity and biological activity. The compound's antioxidant properties are particularly notable, as they may help mitigate oxidative stress in biological systems.
1. Antioxidant Properties
Research indicates that Butanamide, N-(4-hydroxyphenyl)-3-oxo- exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Anticancer Activity
The compound has shown potential anticancer effects by inhibiting cancer cell growth through mechanisms involving apoptosis and modulation of signaling pathways related to cell proliferation. It has been observed to affect the expression of cytokines involved in inflammation and cancer progression.
3. Anti-inflammatory Effects
Butanamide, N-(4-hydroxyphenyl)-3-oxo- may modulate cytokine expression levels, contributing to its anti-inflammatory effects. This activity is particularly relevant in conditions characterized by chronic inflammation.
The mechanisms through which Butanamide, N-(4-hydroxyphenyl)-3-oxo- exerts its biological effects include:
- Interaction with Cellular Pathways : The compound interacts with pathways involved in inflammation and cancer progression.
- Cytokine Modulation : It influences the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in mediating inflammatory responses .
Comparative Biological Activity
To better understand the biological activity of Butanamide, N-(4-hydroxyphenyl)-3-oxo-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Hydroxyphenyl)retinamide | Hydroxyphenyl group with retinoid structure | Anticancer properties |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Hydroxyphenyl group with amino acid structure | Antioxidant and antimicrobial activities |
| Butanamide, 3-oxo-N-phenyl | Similar but without hydroxy substituent | Anticancer activity |
This table illustrates that while these compounds share structural similarities, they exhibit unique biological activities based on their specific functional groups.
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of benzoxazole derivatives containing a 4-amino-butanamide moiety. Among the synthesized compounds, several showed potent inhibition of IL-1β and IL-6 mRNA expression in vitro. In vivo evaluations indicated that these compounds significantly reduced mRNA levels of inflammatory cytokines without causing hepatotoxicity .
Anticancer Activity Evaluation
In another study assessing the cytotoxic effects of various compounds on breast cancer cell lines, Butanamide derivatives demonstrated varying degrees of growth inhibition. The most effective compounds had IC50 values as low as 0.1 µM against certain cancer cell lines, highlighting the potential of these derivatives in cancer therapy .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Butanamide, N-(4-hydroxyphenyl)-3-oxo- derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of 4-hydroxyphenylamine with diketene derivatives. Key steps include:
- Acylation : Introducing the 3-oxobutanamide moiety via nucleophilic acyl substitution .
- Functional group protection : Temporary protection of the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions .
- Optimization : Reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for controlled kinetics), and catalyst selection (e.g., DMAP for acylation) are systematically varied to maximize yield (>75%) and purity (>95%) .
Q. Which analytical techniques are essential for confirming the structure and purity of Butanamide derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify regiochemistry (e.g., doublet-of-doublets for aromatic protons at δ 7.2–7.8 ppm) and confirm functional groups (e.g., carbonyl signals at ~170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times compared to standards .
- Mass Spectrometry (HRMS) : Exact mass measurements (e.g., m/z 276.11108 for C₁₄H₁₆N₂O₄) validate molecular formulas .
Advanced Research Questions
Q. How can computational methods predict the reactivity and interaction of Butanamide derivatives with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., carbonyl group reactivity) .
- Molecular Docking : Simulates binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Parameters include binding energy (< -7 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Arg120) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. What strategies resolve contradictions in reported spectral data for Butanamide derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR chemical shifts and coupling constants with structurally analogous compounds (e.g., N-(4-methoxyphenyl)-3-oxobutanamide) .
- Replication Studies : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out degradation artifacts .
- Advanced Spectroscopic Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm regiochemistry. For example, NOESY correlations can distinguish para-substitution patterns .
Q. What reaction mechanisms are involved in the oxidation or reduction of Butanamide derivatives?
- Methodological Answer :
- Oxidation : The 3-oxo group undergoes further oxidation with KMnO₄/H₂SO₄ to form α-ketocarboxylic acids, proceeding via a radical intermediate detected by EPR spectroscopy .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the carbonyl to a hydroxyl group, with stereochemistry controlled by solvent polarity (e.g., ethanol favors anti addition) .
- Substitution : Thiolation at the β-carbon (e.g., using Lawesson’s reagent) follows a nucleophilic addition-elimination pathway, monitored by IR loss of the C=O stretch at 1700 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
